D-glucosamine-6-phosphate (CAS: 3616-42-0) is a highly polar, water-soluble amino sugar phosphate that serves as the central rate-limiting intermediate in the Hexosamine Biosynthesis Pathway (HBP). Synthesized endogenously from fructose-6-phosphate and glutamine, it is commercially procured as a high-purity synthetic powder (often as a sodium salt or free acid, stable at -20°C) for use in advanced analytical and biochemical workflows [1]. Rather than being used as a bulk dietary supplement like its unphosphorylated counterpart, this specific phosphorylated compound is strictly utilized as a precise enzymatic substrate for N-acetyltransferases, a mandatory co-factor for RNA riboswitch structural studies, and an authentic reference standard for LC-MS/MS metabolic flux analysis .
Substituting D-glucosamine-6-phosphate with cheaper, unphosphorylated D-glucosamine (GlcN) or downstream products like N-acetyl-D-glucosamine-6-phosphate fundamentally compromises laboratory workflows. In structural biology and RNA assays, unphosphorylated GlcN lacks the phosphate group required to properly shift the pKa and induce the physiological transition state of the glmS riboswitch, leading to a failure in catalytic activation [1]. In enzymatic screening, purified cell-free Glucosamine-6-phosphate N-acetyltransferase (GNPNAT1) assays will yield zero baseline activity if unphosphorylated GlcN is used, as the enzyme cannot process the substrate without prior hexokinase phosphorylation. Furthermore, in mass spectrometry, using generic hexosamine standards cannot resolve the isobaric overlap (m/z ~258) between structural isomers like GlcN-1-P and GalN-1-P; only the exact D-glucosamine-6-phosphate standard provides the specific MS/MS fragment intensity ratios necessary for accurate chromatographic deconvolution [2].
In cell-free assays evaluating Glucosamine-6-phosphate N-acetyltransferase (GNPNAT1)—a critical metabolic target in oncology—D-glucosamine-6-phosphate is the obligate substrate, exhibiting a Km of approximately 97 µM for the human isoform [1]. Unphosphorylated D-glucosamine (GlcN) yields no measurable activity in purified in vitro systems, as it strictly requires upstream phosphorylation. Procuring the exact 6-phosphate derivative is therefore a binary requirement for establishing functional screening cascades.
| Evidence Dimension | GNPNAT1 Substrate Affinity (Km) |
| Target Compound Data | ~97 µM (D-glucosamine-6-phosphate) |
| Comparator Or Baseline | No measurable binding/activity (Unphosphorylated D-glucosamine) |
| Quantified Difference | Absolute requirement (Binary active/inactive) |
| Conditions | Cell-free recombinant human GNPNAT1 kinetic assay |
Procurement of the exact 6-phosphate derivative is strictly required to establish functional in vitro screening cascades for GNPNAT1 inhibitors, avoiding false-negative assay failures.
The glmS riboswitch relies exclusively on D-glucosamine-6-phosphate as a general acid-base catalyst to induce RNA self-cleavage. Kinetic studies demonstrate that D-glucosamine-6-phosphate accelerates the cleavage rate by 10^7-fold over the uncatalyzed reaction, operating with an apparent pKa of ~7.4 [1]. Non-phosphorylated analogs like D-glucosamine bind with significantly lower affinity and exhibit altered pKa profiles, failing to replicate the physiological transition state required for structural and functional validation.
| Evidence Dimension | RNA Self-Cleavage Rate Enhancement |
| Target Compound Data | 10^7-fold rate acceleration (D-glucosamine-6-phosphate) |
| Comparator Or Baseline | Uncatalyzed RNA or low-affinity GlcN binding |
| Quantified Difference | >10^6-fold kinetic advantage over baseline |
| Conditions | In vitro glmS ribozyme cleavage assay |
For researchers developing novel RNA-targeted antimicrobials, authentic D-glucosamine-6-phosphate is the mandatory positive control and crystallization co-ligand to validate glmS riboswitch engagement.
D-glucosamine-6-phosphate and its isomers (e.g., GlcN-1-P, GalN-1-P) possess identical precursor masses (m/z ~258 [M-H]-) and are highly polar, causing them to co-elute in standard reverse-phase LC-MS/MS[1]. Accurate deconvolution of these isomers requires the authentic D-glucosamine-6-phosphate standard to map specific MS/MS fragment intensity ratios (e.g., 79, 97, and 199 m/z post-derivatization). Using downstream products like GlcNAc-6-P cannot resolve this isobaric overlap.
| Evidence Dimension | MS/MS Fragment Intensity Profiling |
| Target Compound Data | Specific fragment ratio mapping for GlcN-6-P |
| Comparator Or Baseline | GlcN-1-P and GalN-1-P (isobaric overlap) |
| Quantified Difference | Enables 100% resolution of co-eluting isomers via non-negative linear regression |
| Conditions | Reverse-phase LC-MS/MS with octanoic anhydride derivatization |
Procuring high-purity D-glucosamine-6-phosphate standards is the only way to accurately quantify the rate-limiting step of the Hexosamine Biosynthesis Pathway in complex biological matrices without signal confounding.
Because unphosphorylated glucosamine is not a valid substrate for Glucosamine-6-phosphate N-acetyltransferase (GNPNAT1), D-glucosamine-6-phosphate is the essential procurement choice for laboratories developing cell-free HTS assays. It is used to screen for GNPNAT1 inhibitors, which are emerging therapeutic targets in castration-resistant prostate cancer and lung adenocarcinoma [1].
In the development of novel antimicrobials targeting bacterial riboswitches, D-glucosamine-6-phosphate is required as the primary crystallization co-ligand and kinetic baseline. Its specific ability to shift the pKa and induce a 10^7-fold cleavage rate enhancement makes it the standard against which all synthetic glmS riboswitch inhibitors are benchmarked [2].
For analytical laboratories tracing glucose metabolism and de novo lipogenesis, D-glucosamine-6-phosphate serves as a critical analytical standard. It allows for the chromatographic deconvolution of isobaric hexosamine-phosphates, ensuring accurate quantification of the rate-limiting GFAT enzymatic step in complex tissue or plasma matrices[3].